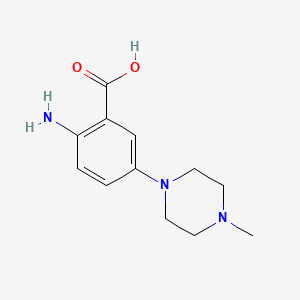

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Overview

Description

“2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid” is a chemical compound. It has a similar structure to “3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid”, which is available from Sigma-Aldrich . The compound is used as an intermediate in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the synthesis of the compound from 1-Methylpiperazine and 4-Formylbenzoic acid . These methods could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For instance, “3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid” has an empirical formula of C12H17N3O2 .Scientific Research Applications

Spectroscopic and Crystallographic Insights The spectroscopic features and molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine were determined, providing insights into the properties of such compounds in solid state and in solution (Al-Harthy et al., 2019).

Novel Synthesis Approaches Innovative synthesis techniques for compounds like (1-benzylpiperazin-2-yl)methanols, starting from proteinogenic amino acids, highlight the versatility of these chemical structures for various applications, including interactions with central nervous system receptors (Beduerftig et al., 2001).

The Role of Linker in Ligand Affinity An exploration of the role of a linker in ligand affinity for the 5-HT6 serotonin receptor was conducted, illustrating the impact of molecular structure modifications on the receptor affinity and providing new lead structures for further research (Łażewska et al., 2019).

Molecular Structures and Mechanisms

Innovative Compound Development The synthesis of benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors showcases the potential therapeutic applications of these compounds, supported by significant antioxidant and inhibitory activities (Özil et al., 2018).

Molecular Cocrystallization Studies Studies on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid reveal the effect of hydrogen-bonding supramolecular architectures on crystal packing, offering insights into crystal engineering and host-guest chemistry (Wang et al., 2011).

Applications in Material Science

Corrosion Inhibition Studies Research on amino acid compounds as corrosion inhibitors for N80 steel in acidic solutions demonstrates the potential industrial applications of such compounds in protecting materials against corrosion, with findings supported by various spectroscopic and electrochemical techniques (Yadav et al., 2015).

Doping of Polyaniline with Benzoic Acid The doping of polyaniline with benzoic acid and its derivatives illustrates the potential of these compounds in enhancing the properties of conductive polymers, a critical aspect in the development of advanced materials for electronics (Amarnath & Palaniappan, 2005).

properties

IUPAC Name |

2-amino-5-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANXMJCQYGAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

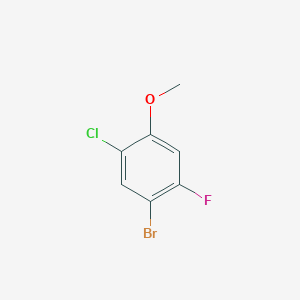

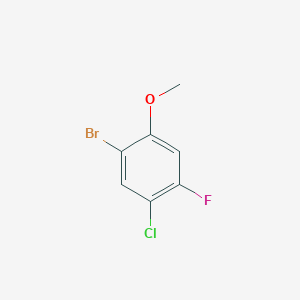

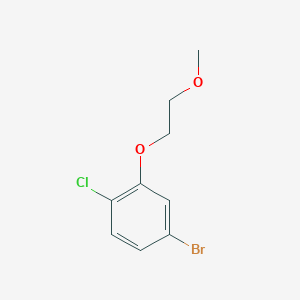

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)

![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)